molecular formula C8H7NO3S B106292 Benzoic acid, 2-(sulfinylamino)-, methyl ester CAS No. 17419-96-4

Benzoic acid, 2-(sulfinylamino)-, methyl ester

Cat. No. B106292
CAS RN: 17419-96-4
M. Wt: 197.21 g/mol
InChI Key: FRUAENRTIXFVFR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(sulfinylamino)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of benzoic acid, 2-(sulfinylamino)-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.

Biochemical And Physiological Effects

Benzoic acid, 2-(sulfinylamino)-, methyl ester has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of using benzoic acid, 2-(sulfinylamino)-, methyl ester in lab experiments is that it is relatively easy to synthesize and purify. It also has a range of potential applications in scientific research, making it a versatile compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on benzoic acid, 2-(sulfinylamino)-, methyl ester. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its potential applications in various disease states. Another area of research could be on developing more efficient synthesis methods for this compound, which would make it more accessible for use in scientific research. Additionally, research could be done on the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, benzoic acid, 2-(sulfinylamino)-, methyl ester is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer properties. While there are limitations to working with this compound, it has a range of potential applications in scientific research and is an area of active investigation for future research.

Synthesis Methods

Benzoic acid, 2-(sulfinylamino)-, methyl ester is synthesized through a reaction between benzoic acid and sulfinylamine. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the product is obtained through a series of purification steps. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Benzoic acid, 2-(sulfinylamino)-, methyl ester has been found to have a range of applications in scientific research. This compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been used as a precursor for the synthesis of other compounds, such as sulfonamides and sulfonylureas.

properties

CAS RN

17419-96-4

Product Name

Benzoic acid, 2-(sulfinylamino)-, methyl ester

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-(sulfinylamino)benzoate

InChI

InChI=1S/C8H7NO3S/c1-12-8(10)6-4-2-3-5-7(6)9-13-11/h2-5H,1H3

InChI Key

FRUAENRTIXFVFR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1N=S=O

Canonical SMILES

COC(=O)C1=CC=CC=C1N=S=O

synonyms

2-Sulfinylaminobenzoic acid methyl ester

Origin of Product

United States

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